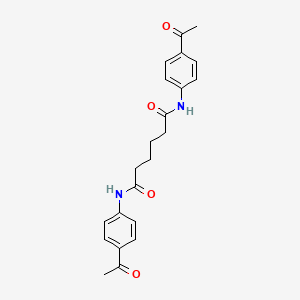![molecular formula C18H15ClN2O2 B5029317 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline varies depending on its application. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. In antimicrobial research, it has been shown to disrupt bacterial cell membranes and inhibit bacterial growth. In pharmacology, it has been shown to interact with various receptors and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline are also dependent on its application. In anticancer research, it has been shown to inhibit tumor growth and metastasis in animal models. In antimicrobial research, it has been shown to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In pharmacology, it has been shown to have effects on various physiological processes such as blood pressure regulation, neurotransmitter release, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its versatility in terms of applications. It can be used in various fields such as medicinal chemistry, pharmacology, and material science. However, one of the limitations is its complex synthesis method, which can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. In medicinal chemistry, further investigation is needed to optimize its anticancer and antimicrobial activity. In pharmacology, more research is needed to understand its effects on various receptors and their downstream signaling pathways. In material science, it can be explored further for its potential as a molecular sensor and fluorescent probe.
In conclusion, 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a versatile compound that has potential applications in various fields. Its complex synthesis method and diverse mechanisms of action make it an interesting compound for scientific research. Further investigation is needed to optimize its activity and explore its potential in new applications.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a series of chemical reactions. One of the commonly used methods is the condensation of 4-chloroaniline and 2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid. The resulting compound is then subjected to cyclization with cyclopentanone in the presence of a base such as sodium ethoxide to obtain the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In pharmacology, it has been studied for its effects on various receptors such as dopamine, serotonin, and adrenergic receptors. In material science, it has been explored for its potential as a fluorescent probe and as a molecular sensor.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(21(22)23)8-9-17(16)20-18/h1-2,4-10,14-15,18,20H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJUTHIWGVUHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)

